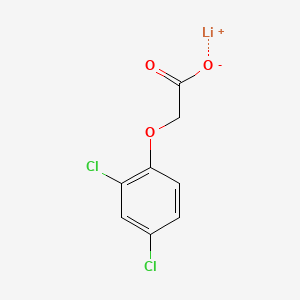
Lithium 2,4-dichlorophenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (2,4-dichlorophenoxy)-acetate is a chemical compound derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is characterized by the presence of lithium ions, which can influence its chemical behavior and applications. It is primarily used in scientific research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium (2,4-dichlorophenoxy)-acetate typically involves the neutralization of 2,4-dichlorophenoxyacetic acid with lithium hydroxide. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Lithium hydroxide→Lithium (2,4-dichlorophenoxy)-acetate+Water
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and high yield.
Industrial Production Methods
In industrial settings, the production of lithium (2,4-dichlorophenoxy)-acetate involves large-scale neutralization processes. The reaction is conducted in reactors equipped with temperature and pH control systems to optimize the reaction conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium (2,4-dichlorophenoxy)-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated phenols, while reduction can produce less chlorinated phenoxyacetic acids.
Scientific Research Applications
Lithium (2,4-dichlorophenoxy)-acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential effects on plant growth and development, given its origin from a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its lithium content.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of lithium (2,4-dichlorophenoxy)-acetate involves its interaction with specific molecular targets and pathways. The lithium ions can influence various biochemical processes, while the 2,4-dichlorophenoxyacetic acid moiety can affect plant growth by mimicking natural plant hormones. The exact pathways and molecular targets are still under investigation, but they likely involve interactions with cellular signaling pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar chemical structure but different chlorine substitution pattern.
Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid): A related herbicide with a different side chain.
Uniqueness
Lithium (2,4-dichlorophenoxy)-acetate is unique due to the presence of lithium ions, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications where the effects of lithium are of interest.
Properties
CAS No. |
3766-27-6 |
|---|---|
Molecular Formula |
C8H5Cl2LiO3 |
Molecular Weight |
227.0 g/mol |
IUPAC Name |
lithium;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.Li/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
InChI Key |
WBGFKUKWGNKHTN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] |
Related CAS |
94-75-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)

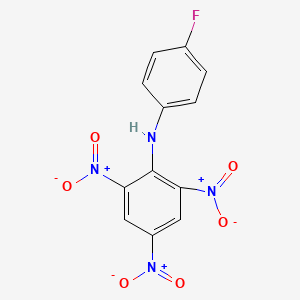
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)



![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)
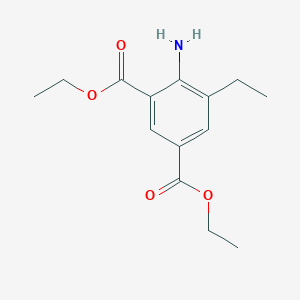
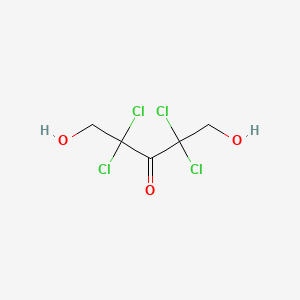
![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
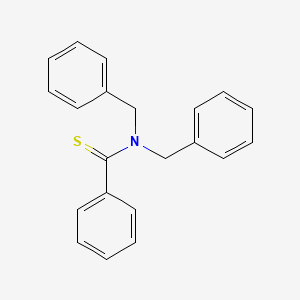
![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)
![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11966131.png)
